molecular formula C31H30ClF2N5O3 B3030787 MK-3207 Hydrochloride CAS No. 957116-20-0

MK-3207 Hydrochloride

Número de catálogo B3030787
Número CAS: 957116-20-0
Peso molecular: 594.0
Clave InChI: VWKNXYACOMQRBX-KZCKSIIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MK-3207 Hydrochloride is not directly described in the provided papers. However, the papers do discuss the synthesis of other compounds which may share similarities with MK-3207 Hydrochloride in terms of synthetic strategies or chemical properties. For instance, the synthesis of MK-383, a fibrinogen receptor antagonist, is described as a practical process that starts from (S)-tyrosine and involves selective functionalization steps . Similarly, MK-0507, a carbonic anhydrase inhibitor, is synthesized through a sequence that includes a Ritter reaction and a stereospecific alkylation, highlighting the importance of chirality and the challenges of substitution over elimination in the synthesis of such compounds . These insights into the synthesis of related compounds could be relevant when considering the synthesis of MK-3207 Hydrochloride.

Synthesis Analysis

The synthesis of MK-383 involves a 4-step process with a 48% overall yield from (S)-tyrosine . The process includes the use of 4-picoline as a masked form of piperidine and as a nucleophile precursor, the use of trimethylsilyl groups for temporary protection, selective N-sulfonylation, selective phenolic O-alkylation without racemization, and selective hydrogenation of the pyridine ring . For MK-0507, the synthesis features a Ritter reaction with retention of chirality and a stereospecific alkylation of 2-mercaptothiophene, which avoids loss of product chirality . These methods demonstrate the complexity and precision required in the synthesis of such molecules, which could be applicable to the synthesis of MK-3207 Hydrochloride.

Molecular Structure Analysis

The molecular structures of MK-383 and MK-0507, as described in the papers, involve chiral centers and specific functional groups that are crucial for their biological activity . MK-383 contains a piperidinyl group and a tyrosine derivative, while MK-0507 includes a thieno[2,3-b]thiopyran sulfonamide structure . These structural features are important for the binding and activity of the compounds at their respective targets. The analysis of MK-3207 Hydrochloride's molecular structure would similarly focus on the arrangement of atoms and the presence of functional groups that are key to its pharmacological profile.

Chemical Reactions Analysis

The synthesis of both MK-383 and MK-0507 involves selective reactions that maintain the chirality of the molecules . For MK-383, selective O-alkylation and N-sulfonylation are critical, while for MK-0507, the Ritter reaction and stereospecific alkylation are key steps . These reactions are carefully designed to avoid side reactions and to preserve the stereochemistry of the molecules, which is essential for their biological activity. The chemical reactions involved in the synthesis of MK-3207 Hydrochloride would similarly require careful consideration to ensure the integrity of the molecule's structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of MK-3207 Hydrochloride are not directly discussed in the provided papers, the properties of MK-383 and MK-0507 can provide some context . These properties would include solubility, stability, and reactivity, which are influenced by the molecular structure and functional groups present in the compounds. The synthesis methods described for MK-383 and MK-0507 suggest that these compounds are designed to have specific physical and chemical properties that facilitate their biological activity and pharmacokinetics . A similar analysis for MK-3207 Hydrochloride would involve studying these properties to understand its behavior in biological systems.

Aplicaciones Científicas De Investigación

Clinical Efficacy in Migraine Treatment

MK-3207 Hydrochloride has been evaluated for its effectiveness in treating migraines. A randomized controlled trial examined various doses of MK-3207 for acute migraine treatment, demonstrating its efficacy. The trial found that higher doses of MK-3207 significantly improved two-hour pain freedom in migraine patients, indicating a positive dose-response trend (Hewitt et al., 2011).

Pharmacological Characterization

MK-3207 is a potent antagonist of the human and rhesus monkey CGRP receptors, suggesting its key role in migraine pathophysiology. The pharmacological properties of MK-3207 include high potency and oral bioavailability, and its in vitro and in vivo analyses show significant inhibition of dermal vasodilation (Salvatore et al., 2010).

Pharmacokinetic and Pharmacodynamic Relationship

A study characterizing the pharmacokinetic/pharmacodynamic (PK/PD) relationship of MK-3207 highlighted its potential in inhibiting capsaicin-induced dermal vasodilatation, a biomarker model for migraine. This research provides insights into the dose-response relationships of MK-3207, aiding in the development of CGRP receptor antagonists for migraine treatment (Li et al., 2015).

Chemical Synthesis and Properties

The practical asymmetric synthesis of a chiral piperazinone derivative, a component of MK-3207, has been reported. This research provides valuable information on the chemical synthesis process and the optimization of the hydrogenation substrate used in MK-3207's production (McLaughlin et al., 2013).

Mecanismo De Acción

Target of Action

MK-3207 Hydrochloride, also known as MK-3207 (Hydrochloride), is a potent antagonist of the CGRP receptor . The CGRP (Calcitonin Gene-Related Peptide) receptor is a G-protein coupled receptor that plays a crucial role in the transmission of pain and the dilation of blood vessels .

Mode of Action

MK-3207 Hydrochloride interacts with the CGRP receptor and blocks its activation by CGRP, a neuropeptide involved in pain transmission and vasodilation . By blocking the CGRP receptor, MK-3207 Hydrochloride prevents the downstream effects of CGRP receptor activation .

Biochemical Pathways

The primary biochemical pathway affected by MK-3207 Hydrochloride is the CGRP signaling pathway. CGRP is a potent vasodilator and can transmit pain signals. By antagonizing the CGRP receptor, MK-3207 Hydrochloride can potentially reduce pain and prevent vasodilation .

Pharmacokinetics

The pharmacokinetics of MK-3207 Hydrochloride have been optimized to improve its solubility at acidic pH and increase its oral bioavailability .

Result of Action

The molecular and cellular effects of MK-3207 Hydrochloride’s action primarily involve the inhibition of CGRP receptor activation. This can lead to a reduction in pain transmission and vasodilation, which are the key effects of CGRP .

Action Environment

The action, efficacy, and stability of MK-3207 Hydrochloride can be influenced by various environmental factors. For instance, the pH level can affect its solubility and therefore its bioavailability . .

Safety and Hazards

MK-3207 Hydrochloride is considered hazardous. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling it. It is also advised to ensure adequate ventilation and provide an accessible safety shower and eye wash station .

Propiedades

IUPAC Name

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F2N5O3.ClH/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40;/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40);1H/t25-,30+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKNXYACOMQRBX-KZCKSIIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678821
Record name 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-3207 Hydrochloride

CAS RN

957116-20-0
Record name 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-3207 Hydrochloride
Reactant of Route 2
Reactant of Route 2
MK-3207 Hydrochloride
Reactant of Route 3
MK-3207 Hydrochloride
Reactant of Route 4
MK-3207 Hydrochloride
Reactant of Route 5
Reactant of Route 5
MK-3207 Hydrochloride
Reactant of Route 6
MK-3207 Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.